4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Description
Historical Development of Pyrazole Derivatives as Therapeutic Agents
The therapeutic journey of pyrazole derivatives began with Ludwig Knorr's 1883 synthesis of antipyrine (phenazone), the first pyrazolone compound demonstrating antipyretic properties. This breakthrough initiated a structural exploration period where researchers systematically modified the pyrazole core to enhance efficacy and reduce toxicity. The 1950s marked a pivotal shift with the introduction of phenylbutazone, a diarylpyrazolidinedione derivative that established pyrazoles as viable anti-inflammatory agents despite later safety concerns.
Modern pyrazole drug design capitalizes on three structural variables: nitrogen atom positioning, aromatic substitution patterns, and hybrid heterocyclic systems. The 1H-pyrazole configuration (as seen in 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid) emerged as particularly advantageous due to its metabolic stability compared to 2H-tautomers. Contemporary structure-activity relationship (SAR) studies reveal that N1-substitution with electron-withdrawing groups enhances target selectivity, while C3/C5 modifications modulate pharmacokinetic parameters.
Evolution of Trifluoromethyl-Substituted Pyrazoles in Drug Discovery
The strategic incorporation of trifluoromethyl (-CF₃) groups into pyrazole scaffolds arose from three key observations: 1) enhanced metabolic stability through fluorine's electronegative shield effect, 2) improved membrane permeability via increased lipophilicity (logP +0.5-1.2 vs non-fluorinated analogs), and 3) selective target engagement through fluorine-specific protein interactions. Celecoxib's 2000 approval as a COX-2 inhibitor marked a paradigm shift, demonstrating how 3-trifluoromethyl substitution on pyrazole rings could achieve isoform selectivity.
Comparative analyses of trifluoromethyl positioning reveal distinct pharmacological outcomes:
- C3 substitution (as in the subject compound) favors planar molecular geometries ideal for enzyme active-site binding
- C4 substitution tends to increase plasma protein binding through hydrophobic interactions
- C5 substitution often reduces hepatic clearance rates by steric hindrance of oxidative metabolism
The ethyl group at C5 in this compound represents a deliberate design choice to balance steric requirements and metabolic stability, as branched alkyl chains at this position demonstrate 30-50% lower CYP450-mediated oxidation compared to linear analogs.
Emergence of this compound in Scientific Literature
First reported in patent literature circa 2018 (WO2018154526A1), this compound gained prominence through its dual-action mechanism as both a soluble epoxide hydrolase (sEH) inhibitor and prostaglandin reductase modulator. The butanoic acid side chain introduces three critical properties:
- pH-dependent solubility : Ionization (pKa ≈4.2) enables gastrointestinal absorption while maintaining target tissue bioavailability
- Hydrogen-bonding capacity : The carboxylic acid group forms stable interactions with Arg287 and Gln384 in sEH's catalytic pocket
- Conformational restriction : The four-carbon chain optimizes spatial alignment between the pyrazole pharmacophore and acid functionality
Synthetic approaches typically employ a tandem cyclization-alkylation strategy starting from 3-(trifluoromethyl)-1H-pyrazole-5-ethylcarboxylate intermediates. Recent optimizations using flow chemistry techniques have achieved 78% yield at kilogram scale, addressing previous challenges with exothermic ring-closing steps.
Significance in Contemporary Medicinal Chemistry Research
This molecule's design addresses three persistent challenges in small-molecule therapeutics:
- Oral bioavailability : LogD (1.8 ±0.3) balances intestinal absorption and CNS penetration
- Target promiscuity : The 3-trifluoromethyl group reduces off-target kinase binding by 40-60% compared to chlorinated analogs
- Metabolic oxidation : In vitro microsomal studies show 85% parent compound remaining after 60 minutes, versus 35% for methyl-substituted controls
Ongoing research explores its utility as:
- Inflammatory disease modulator : Potent inhibition of NF-κB translocation (IC₅₀ = 38 nM)
- Oncological adjuvant : Synergistic activity with PD-1 inhibitors in murine melanoma models
- Neuroprotective agent : Demonstrated 45% reduction in amyloid-β plaque formation in transgenic Alzheimer's models
The compound's structural plasticity enables directed modifications - replacing butanoic acid with shorter chain analogs decreases sEH affinity (ΔpIC₅₀ = -1.2), while elongation improves blood-brain barrier penetration (logBB +0.4). These structure-property relationships position this compound as a versatile lead compound for next-generation therapeutic development.
Properties
IUPAC Name |
4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-7-6-8(10(11,12)13)14-15(7)5-3-4-9(16)17/h6H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POALUZOCFAZZRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by the reaction with butanoic acid or its derivatives to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group’s electron-withdrawing nature activates adjacent positions on the pyrazole ring for nucleophilic substitution. For example, bromination at the 4-position of the pyrazole ring (adjacent to the trifluoromethyl group) enables subsequent coupling reactions.
Functional Group Interconversion at the Butanoic Acid Moiety
The carboxylic acid group undergoes standard derivatization reactions:
2.1. Esterification
| Reagent | Conditions | Product |
|---|---|---|
| Ethanol, H₂SO₄ (catalytic) | Reflux, 12 h | Ethyl 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate |
| DCC/DMAP | Room temperature, 24 h | Activated ester for peptide coupling |
2.2. Reduction to Alcohol
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C → RT | 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanol |
Pyrazole Ring Modifications
The pyrazole ring participates in cycloaddition and alkylation reactions.
3.1. Alkylation at N1
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide, K₂CO₃ | DMF, 60°C, 6 h | 1-methylpyrazole derivative |
3.2. Oxidative Ring Functionalization
| Reagent | Conditions | Product |
|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → RT | Pyrazole N-oxide |
Decarboxylation Reactions
The butanoic acid side chain undergoes decarboxylation under acidic or thermal conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H₂SO₄ (concentrated) | 150°C, 3 h | Propane derivative with pyrazole moiety |
| Cu powder, quinoline | 200°C, 1 h | Alkene via β-decarboxylation |
Biological Activity-Driven Modifications
The compound’s bioactivity is enhanced through targeted modifications:
5.1. Amide Bond Formation
| Reagent | Conditions | Product |
|---|---|---|
| HATU, DIPEA | DMF, RT, 12 h | Peptidomimetic conjugates |
5.2. Trifluoromethyl Group Stability
The CF₃ group resists hydrolysis under basic conditions (pH < 12) but undergoes defluorination under strong acids (e.g., H₂SO₄/HNO₃) .
Key Research Findings
-
Catalytic Cross-Coupling : Pd-mediated couplings enable aryl/heteroaryl introductions at the pyrazole 4-position, critical for tuning biological activity .
-
Steric Effects : The 5-ethyl group hinders electrophilic substitution at the pyrazole 5-position, directing reactivity to the 4-position .
-
Acid Stability : The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .
Scientific Research Applications
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole-carboxylic acid derivatives. Below is a detailed comparison with analogs, focusing on molecular properties, substituent effects, and functional groups.
Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pyrazole Substituents | Acid Chain Length | CAS Number | Purity |
|---|---|---|---|---|---|---|
| 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C10H13F3N2O2 | 250.22 | 5-ethyl, 3-CF₃ | C4 (butanoic) | 1795503-08-0 | 95% |
| 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid | C9H11F3N2O2 | 236.19 | 4-methyl, 3-CF₃ | C4 (butanoic) | 1795503-08-0* | 95% |
| 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid | C7H7F3N2O2 | 220.14 | 4-CF₃ | C2 (acetic) | 1795426-60-6 | 95% |
| Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate | C11H12F6N2O2 | 342.22 | 5-methyl, 3-CF₃ | C4 (ester) | 2054954-21-9 | N/A |
*Note: The CAS number for the second compound may contain a typographical error in the source material .
Key Observations:
Substituent Effects: The ethyl group at the pyrazole 5-position (target compound) increases lipophilicity compared to the methyl group in analogs like 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid. This could enhance membrane permeability but reduce aqueous solubility . The trifluoromethyl group at the pyrazole 3-position is conserved across all analogs, likely contributing to metabolic stability and steric hindrance in target interactions .
The esterified derivative (Ethyl 4,4,4-trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate) serves as a prodrug, which may improve bioavailability by facilitating passive diffusion before hydrolysis to the active carboxylic acid form .
Physicochemical and Functional Implications
- Lipophilicity : The ethyl-substituted compound (logP estimated ~2.5) is more lipophilic than its methyl-substituted analog (logP ~2.0), influencing partitioning behavior in biological systems .
- Acid Dissociation Constant (pKa) : The carboxylic acid group (pKa ~4.5) ensures ionization at physiological pH, enhancing solubility in aqueous environments compared to the neutral ester derivative .
- Synthetic Accessibility: All compounds are synthesized with 95% purity via condensation reactions involving pyrazole intermediates and malononitrile or ethyl cyanoacetate, as described in .
Biological Activity
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS Number: 1855890-02-6) is a heterocyclic compound featuring a pyrazole ring with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with enhanced efficacy and specificity. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
The chemical structure of this compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃F₃N₂O₂ |
| Molecular Weight | 250.22 g/mol |
| Boiling Point | 346.9 ± 42.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| pKa | 4.62 ± 0.10 (Predicted) |
The biological activity of this compound is influenced by its structural components, particularly the trifluoromethyl group, which enhances lipophilicity and metabolic stability. This modification can improve bioavailability and interaction with biological targets such as enzymes and receptors.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cellular responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. The lipophilic nature of this compound may facilitate membrane penetration, leading to increased efficacy against bacterial strains.
2. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies, suggesting its ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
3. Antitumor Activity
Preliminary data suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth factors.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar pyrazole derivatives, providing insights into the potential applications of this compound:
Study Overview:
- Title : Synthesis and Biological Activity of Trifluoromethyl Pyrazole Derivatives
- Findings : A series of pyrazole derivatives were synthesized and screened for antimicrobial and anti-inflammatory activities. Compounds with trifluoromethyl substitutions showed significantly higher potency compared to their non-fluorinated counterparts .
Table: Biological Activity Comparison
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid | High | Moderate | Low |
| 4-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanoic acid | Low | High | High |
Q & A
Q. Why do enzymatic inhibition results vary between recombinant proteins and cell-based assays?
- Methodological Answer : Recombinant systems lack cellular context (e.g., membrane permeability, efflux pumps). Use cell-permeable analogs or prodrugs to bridge in vitro and cellular data. Parallel assays with positive controls (e.g., known inhibitors) normalize variability .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Strict anhydrous conditions for trifluoromethyl group stability, standardized workup procedures (e.g., quenching with ice-water), and batch-wise characterization (NMR/HPLC) for consistency. Detailed reaction logs (temperature, stirring rate) are critical .
Q. How are stability studies designed to evaluate shelf-life under different storage conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC and HRMS analysis. Lyophilization or storage in inert atmospheres (argon) preserves integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
